molecular formula C19H20N4OS B11431207 3-amino-6-methyl-N-(3-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

3-amino-6-methyl-N-(3-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide

Cat. No.: B11431207
M. Wt: 352.5 g/mol
InChI Key: OEEPITUYTJNFQE-UHFFFAOYSA-N
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Description

3-Amino-6-methyl-N-(3-methylphenyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide is a complex organic compound that belongs to the class of thieno[2,3-b]naphthyridines This compound is characterized by its unique structure, which includes a thieno ring fused with a naphthyridine ring, and an amide group attached to the naphthyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-6-methyl-N-(3-methylphenyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thieno Ring: The initial step involves the formation of the thieno ring through a cyclization reaction. This can be achieved by reacting a suitable thiophene precursor with an appropriate reagent under controlled conditions.

    Fusion with Naphthyridine Ring: The thieno ring is then fused with a naphthyridine ring through a series of condensation reactions. This step often requires the use of catalysts and specific reaction conditions to ensure the correct orientation and bonding.

    Introduction of Amino and Methyl Groups: The amino and methyl groups are introduced through substitution reactions. This can be done by reacting the intermediate compound with suitable amines and methylating agents.

    Formation of the Amide Group: The final step involves the formation of the amide group by reacting the intermediate with an appropriate carboxylic acid derivative.

Industrial Production Methods

In an industrial setting, the production of 3-amino-6-methyl-N-(3-methylphenyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-methyl-N-(3-methylphenyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino and methyl groups can undergo substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

3-Amino-6-methyl-N-(3-methylphenyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-6-methyl-N-(3-methylphenyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-5-methylpyrazole: Shares the amino and methyl groups but has a different ring structure.

    Indole Derivatives: Similar in terms of biological activity but differ in their core structure.

Uniqueness

3-Amino-6-methyl-N-(3-methylphenyl)-5H,6H,7H,8H-thieno[2,3-b]1,6-naphthyridine-2-carboxamide is unique due to its fused thieno and naphthyridine rings, which confer specific chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C19H20N4OS

Molecular Weight

352.5 g/mol

IUPAC Name

3-amino-6-methyl-N-(3-methylphenyl)-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridine-2-carboxamide

InChI

InChI=1S/C19H20N4OS/c1-11-4-3-5-13(8-11)21-18(24)17-16(20)14-9-12-10-23(2)7-6-15(12)22-19(14)25-17/h3-5,8-9H,6-7,10,20H2,1-2H3,(H,21,24)

InChI Key

OEEPITUYTJNFQE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=C(C3=C(S2)N=C4CCN(CC4=C3)C)N

Origin of Product

United States

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